molecular formula C19H22N2O5 B4680752 methyl 4-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate

methyl 4-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate

Cat. No. B4680752
M. Wt: 358.4 g/mol
InChI Key: FLTOZPQEWJHHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate, also known as DOB, is a psychoactive drug that belongs to the amphetamine family. DOB is a potent hallucinogen that can cause altered perceptions, hallucinations, and intense euphoria. The chemical structure of DOB is similar to other amphetamine derivatives, such as 2C-B and 2C-I. DOB was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 4-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. This compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. This compound also causes the release of neurotransmitters such as dopamine and norepinephrine, which can lead to euphoria and altered perceptions. Long-term use of this compound can lead to tolerance and dependence, as well as potential adverse effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

Methyl 4-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate has been used in scientific research to study its effects on the central nervous system and potential therapeutic applications. One advantage of using this compound in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, cognition, and perception. However, the use of this compound in lab experiments is limited by its potential adverse effects on the cardiovascular system and the need for specialized equipment and expertise to synthesize and handle the drug safely.

Future Directions

There are several potential future directions for research on methyl 4-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate and its potential therapeutic applications. One area of research is the use of this compound as a treatment for depression and other mood disorders. Studies have shown that this compound has antidepressant effects in animal models, and further research is needed to determine its efficacy and safety in humans. Another area of research is the use of this compound as a tool for studying the role of the serotonin 2A receptor in the regulation of mood, cognition, and perception. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

Methyl 4-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate has been used in scientific research to study its effects on the central nervous system and potential therapeutic applications. Studies have shown that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.

properties

IUPAC Name

methyl 4-[1-(2,5-dimethoxyphenyl)ethylcarbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-12(16-11-15(24-2)9-10-17(16)25-3)20-19(23)21-14-7-5-13(6-8-14)18(22)26-4/h5-12H,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTOZPQEWJHHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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